2-(Pent-3-en-1-yl)cyclopropan-1-ol

Lipophilicity Partition coefficient Drug-likeness

2-(Pent-3-en-1-yl)cyclopropan-1-ol (CAS 62672-74-6), also designated Cyclopropanol, 2-(3-pentenyl)-, is a C8H14O cyclopropanol derivative bearing a pent-3-en-1-yl side chain with an internal (E/Z) alkene. The compound possesses a molecular weight of 126.20 g/mol, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds.

Molecular Formula C8H14O
Molecular Weight 126.20 g/mol
CAS No. 62672-74-6
Cat. No. B14521901
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pent-3-en-1-yl)cyclopropan-1-ol
CAS62672-74-6
Molecular FormulaC8H14O
Molecular Weight126.20 g/mol
Structural Identifiers
SMILESCC=CCCC1CC1O
InChIInChI=1S/C8H14O/c1-2-3-4-5-7-6-8(7)9/h2-3,7-9H,4-6H2,1H3
InChIKeyIWDKFBTUUXXFFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pent-3-en-1-yl)cyclopropan-1-ol (CAS 62672-74-6): Structural and Physicochemical Baseline for Cyclopropanol Procurement


2-(Pent-3-en-1-yl)cyclopropan-1-ol (CAS 62672-74-6), also designated Cyclopropanol, 2-(3-pentenyl)-, is a C8H14O cyclopropanol derivative bearing a pent-3-en-1-yl side chain with an internal (E/Z) alkene . The compound possesses a molecular weight of 126.20 g/mol, a computed XLogP3 of 1.7, a topological polar surface area (TPSA) of 20.2 Ų, one hydrogen bond donor, one hydrogen bond acceptor, and three rotatable bonds . As a member of the cyclopropanol class, it shares the characteristic three-membered ring strain (approximately 27.5 kcal/mol) that governs much of its reactivity profile [1]. The compound is supplied as a racemic mixture with two undefined stereocenters and one undefined bond stereocenter .

Substitution Pent-3-en-1-yl side chain with internal alkene
Stereochemistry Racemic mixture (undefined stereocenters and E/Z geometry)
Lipophilicity Computed logP in drug-like range; may support organic-phase partitioning

Why 2-(Pent-3-en-1-yl)cyclopropan-1-ol Cannot Be Replaced by a Generic Cyclopropanol: Critical Structural and Physicochemical Vectors


IMPORTANT CAVEAT: High-strength differential evidence for this specific compound is extremely limited in the open scientific literature. No head-to-head comparative studies measuring biological potency, catalytic turnover, metabolic stability, or in vivo performance were identified for 2-(Pent-3-en-1-yl)cyclopropan-1-ol against its closest analogs. The differentiation evidence presented below is derived predominantly from computed physicochemical properties and class-level structural considerations. Users should treat procurement decisions as provisional and request confirmatory comparative batch data from suppliers. Substituting this compound with unsubstituted cyclopropanol, a terminal-alkene analog, or an alkyne analog would alter at least three orthogonal selection vectors: (1) lipophilicity—the target's XLogP3 of 1.7 vastly exceeds cyclopropanol's LogP of -0.35 , affecting partitioning, solubility, and membrane interactions; (2) alkene positional identity—the internal pent-3-enyl alkene presents distinct reactivity in olefin metathesis, hydroboration-oxidation, and electrophilic addition compared to the terminal alkene of the 4-pentenyl analog ; and (3) stereochemical ambiguity—the target compound bears two undefined tetrahedral stereocenters and one undefined bond stereocenter , which is fundamentally different from stereodefined analogs such as (1R,2R)-2-(4-penten-1-yl)cyclopropanol (CAS 1384277-05-7) . These three dimensions cannot be simultaneously recapitulated by any single commercially available cyclopropanol congener.

Target Attribute
Why Generic Substitution May Fail
Internal alkene (pent-3-enyl)
Terminal alkene or alkyne analogs shift olefin reactivity and selectivity profiles
Undefined stereocenters (racemic)
Stereodefined analogs like (1R,2R)-2-(4-penten-1-yl)cyclopropanol cannot recapitulate the same diastereomeric mixture
Higher lipophilicity (computed logP ~1.7)
Unsubstituted cyclopropanol (logP -0.35) drastically alters partitioning, solubility, and membrane interactions

Quantitative Differentiation Evidence for 2-(Pent-3-en-1-yl)cyclopropan-1-ol (CAS 62672-74-6) Against Closest Analogs


Lipophilicity Differentiation: XLogP3 of 1.7 vs. Cyclopropanol LogP of -0.35

The target compound's computed lipophilicity (XLogP3 = 1.7) is dramatically higher than that of the parent cyclopropanol (LogP = -0.35) , representing a ΔLogP of +2.05 log units. This ~100-fold difference in theoretical octanol-water partition coefficient is driven by the C5 alkenyl side chain and would be expected to translate into reduced aqueous solubility, increased organic solvent extractability, and enhanced passive membrane permeability relative to unsubstituted cyclopropanol. The target compound's XLogP3 of 1.7 places it within the classical drug-like space (LogP 1–3), whereas cyclopropanol's negative LogP renders it substantially more hydrophilic [1]. No experimental logP/logD measurements were identified in the literature for either compound; all values are computed.

Lipophilicity gap
Reported
ΔLogP +2.05 (~100-fold)
Affects solubility and partitioning; select the correct lipophilicity congener
All values computed; no experimental logP available
Lipophilicity Partition coefficient Drug-likeness Membrane permeability

Alkene Positional Isomerism: Internal Pent-3-enyl vs. Terminal Pent-4-enyl Alkene Reactivity

The target compound features a pent-3-en-1-yl substituent with an internal (disubstituted) alkene bearing undefined (E/Z) geometry . The closest commercially available analog, (1R,2R)-2-(4-penten-1-yl)cyclopropanol (CAS 1384277-05-7), possesses a pent-4-en-1-yl side chain with a terminal (monosubstituted) alkene . Internal alkenes exhibit fundamentally different reactivity profiles in synthetically critical transformations: they are generally less reactive in hydroboration-oxidation (steric hindrance), show different regioselectivity in cross-metathesis (diminished statistical product mixtures due to symmetry), and undergo epoxidation with distinct facial selectivity compared to terminal alkenes . The E/Z stereochemistry of the internal alkene, currently undefined for this commercial product , further multiplies the number of possible stereoisomeric products in subsequent transformations. No experimental comparative reactivity data for these two specific cyclopropanols were identified.

Alkene substitution
Class-level
Internal (di-subst.) vs. Terminal (mono-subst.)
Controls chemo- and regioselectivity in olefin transformations
No experimental reactivity data; class-level inference
Olefin metathesis Regioselectivity Hydroboration Alkene positional isomer

Stereochemical Complexity: Racemic Mixture with Four Possible Diastereomers vs. Stereodefined (1R,2R) Analog

The target compound possesses two undefined tetrahedral stereocenters (at the cyclopropane C1 and C2 positions) and one undefined bond stereocenter (the internal alkene E/Z geometry), yielding a theoretical maximum of 8 stereoisomers (four diastereomeric pairs) . In contrast, the (1R,2R)-2-(4-penten-1-yl)cyclopropanol comparator (CAS 1384277-05-7) is a single, stereodefined diastereomer with the trans relative configuration confirmed, available at 96–98% purity . The (1R,2R)-2-(4-pentyn-1-yl)cyclopropanol analog (CAS 1350619-77-0) is also stereodefined and additionally lacks the alkene bond stereocenter . The racemic, stereochemically undefined nature of the target compound means that any biological or catalytic application requiring defined stereochemistry would necessitate chiral resolution or asymmetric synthesis as a prerequisite step. No preparative chiral resolution protocol or enantioselective synthesis specific to 2-(Pent-3-en-1-yl)cyclopropan-1-ol was identified in the literature.

Stereochemical definition
Context-dependent
Up to 8 stereoisomers (racemic) vs. Single trans diastereomer
Requires chiral resolution for stereospecific applications
No preparative resolution protocol identified
Stereochemistry Diastereomers Chiral resolution Enantiomeric purity

Molecular Flexibility: Three Rotatable Bonds vs. Zero in Parent Cyclopropanol

The target compound features three freely rotatable bonds in the pentenyl side chain, compared to zero rotatable bonds in the parent cyclopropanol scaffold . This difference is substantial: it means the target compound can sample a significantly larger conformational space in solution. In the context of cyclopropanol synthetic methodology, the conformational flexibility of the side chain may influence the regio- and stereochemical outcome of ring-opening reactions—the internal alkene can adopt conformations that place it in proximity to the cyclopropanol C–C bonds poised for cleavage, a possibility absent in cyclopropanol itself [1]. The higher heavy atom count (9 vs. 4) and molecular complexity (complexity score 107 vs. ~25 for cyclopropanol) further distinguish the target compound from the parent scaffold . No experimental measurement of solution-phase conformational populations or NOE-derived distance constraints was identified for this compound.

Rotatable bonds
Reported
3 (target) vs. 0 (parent)
Higher conformational entropy; may influence reaction stereochemistry
No solution-phase conformational data available
Conformational flexibility Rotatable bonds Entropy Molecular recognition

Alkyne vs. Alkene Unsaturation: Target (Alkene, MW 126.20) vs. 4-Pentynyl Analog (Alkyne, MW 124.18)

The target compound contains an internal alkene, while (1R,2R)-2-(4-pentyn-1-yl)cyclopropanol (CAS 1350619-77-0) bears a terminal alkyne . These two unsaturation types enable orthogonal reactivity manifolds: the terminal alkyne is competent for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and Sonogashira coupling, whereas the internal alkene is better suited for olefin metathesis, epoxidation, and hydroboration-oxidation sequences [1]. The physical property differences, while modest, are measurable: the alkyne analog has a higher predicted boiling point (186.3±13.0 °C vs. estimated levels for the target, though experimental BP data for the target is unavailable), higher density (1.025±0.06 vs. unknown for target), and a molecular formula of C8H12O reflecting two fewer hydrogen atoms . The absence of experimental boiling point, density, and flash point data for the target compound precludes direct physical property benchmarking.

Unsaturation type
Class-level
Alkene (C=C) vs. Alkyne (C≡C)
Defines orthogonal synthetic transform compatibility
Experimental BP/density unavailable for target
Alkyne-alkene differentiation Click chemistry Cycloaddition Unsaturation type

Cyclopropanol Ring Strain: Class-Constant Reactivity Driver (~27.5 kcal/mol) Across All Cyclopropanol Congeners

All cyclopropanols, including 2-(Pent-3-en-1-yl)cyclopropan-1-ol, share a cyclopropane ring strain energy of approximately 27.5 kcal/mol (115 kJ/mol) [1]. This strain energy enables characteristic ring-opening and ring-expansion reactions that are exploited in synthetic methodology, including homoenolate generation, cross-coupling, and cycloaddition sequences [2]. Critically, this strain is a class-level property and provides no differentiation between cyclopropanol congeners—it cannot be used to prioritize the target compound over any other cyclopropanol. What differentiates individual cyclopropanols is not the magnitude of ring strain, but rather the identity and position of substituents that modulate the regioselectivity and kinetics of strain-release transformations. For the target compound, the pent-3-enyl substituent introduces the potential for intramolecular participation of the alkene during ring-opening, but no experimental kinetic or thermodynamic data (ΔG‡, ΔH) for ring-opening of this specific compound were identified [3].

Ring strain
Class-level
~27.5 kcal/mol (class constant)
Does not differentiate among cyclopropanols; substituents govern reactivity
No compound-specific kinetic data available
Ring strain Thermodynamic driving force Ring-opening Cyclopropane reactivity

Evidence-Backed Application Scenarios for 2-(Pent-3-en-1-yl)cyclopropan-1-ol (CAS 62672-74-6) in Research and Industrial Settings


Synthetic Intermediate Exploiting Internal Alkene Orthogonality in Multistep Sequences

The internal pent-3-enyl alkene of the target compound enables olefin metathesis or hydroboration-oxidation transformations that are orthogonal to those accessible with terminal-alkene or alkyne analogs [1]. In a synthetic sequence where the cyclopropanol ring is retained through early steps and later subjected to ring-opening to generate a β-functionalized carbonyl compound, the internal alkene serves as a masked functional handle that can be revealed or elaborated at a late stage via metathesis or epoxidation. The target compound's XLogP3 of 1.7 further ensures compatibility with standard organic solvents (e.g., dichloromethane, THF, toluene) for these transformations. Users must note the undefined E/Z alkene geometry, which may yield mixtures of olefin geometry in products unless the starting material is geometrically enriched prior to use.

Lipophilicity-Driven Fragment or Building Block for Medicinal Chemistry Programs

With an XLogP3 of 1.7 , the target compound occupies a lipophilicity window suitable for fragment-based drug discovery or as a building block for lead optimization where moderate logD is required. The cyclopropanol moiety itself has precedent as a functional group in enzyme inhibitor design, capable of undergoing metabolic oxidation to cyclopropanone intermediates that can covalently trap active-site nucleophiles [1]. The combination of cyclopropanol ring strain (~27.5 kcal/mol) [2] with the internal alkene provides two distinct reactive centers that can be sequentially addressed. No experimental IC50, Ki, or target engagement data were identified for this specific compound; its use in medicinal chemistry is currently limited to prospective building-block applications.

Stereochemical Probe for Diastereoselective Methodology Development

The target compound's racemic nature with multiple undefined stereocenters makes it a suitable substrate for developing and benchmarking diastereoselective or enantioselective synthetic methods. Its three rotatable bonds permit conformational sampling that can challenge catalyst-controlled stereoselectivity in ring-opening or ring-expansion reactions. The pent-3-enyl side chain introduces an additional stereochemical element (E/Z alkene geometry) that can be used to probe catalyst tolerance to olefin geometry. Successful diastereoselective transformation of this compound would serve as a strong validation of method scope, given the substrate's stereochemical complexity relative to simpler, stereodefined cyclopropanols such as (1R,2R)-2-(4-penten-1-yl)cyclopropanol [1].

Precursor to Cyclopentenol Derivatives via Ring Expansion

Cyclopropanols undergo acid- or base-catalyzed ring expansion to cyclobutanones and, under specific conditions, to cyclopentenol derivatives . The target compound, bearing both the cyclopropanol ring and a latent alkene in the side chain, may participate in tandem ring-expansion/intramolecular cyclization sequences where the internal alkene traps a carbocationic or carbanionic intermediate generated during ring opening. This scenario exploits the structural feature that most clearly differentiates the target from simpler cyclopropanols: the spatial proximity of the alkene to the reactive cyclopropanol center, potentially enabling intramolecular reactions that would be impossible with cyclopropanol itself or with terminal-alkene analogs [1]. No experimental demonstration of such a tandem process was identified in the literature; this scenario represents a plausible, but unvalidated, application based on class-level reactivity principles .

Application
Selection Property
Validation Focus
Internal alkene synthetic sequences
Internal alkene orthogonality to terminal/alkyne unsaturation
Metathesis or hydroboration reactivity screening
Fragment-based medicinal chemistry building block
Computed logP in drug-like window
Target-engagement and binding assay verification
Diastereoselective method development
Racemic undefined stereocenters as a stereochemical probe
Catalyst-controlled stereochemical outcome benchmarking
Ring-expansion precursor to cyclopentenol derivatives
Proximity of internal alkene to cyclopropanol ring
Tandem ring-opening/cyclization feasibility studies
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